2-[(3-Fluoro-4-methylphenyl)amino]-6-methylpyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
2-(3-fluoro-4-methylanilino)-4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O/c1-7-3-4-9(6-10(7)13)15-12-14-8(2)5-11(17)16-12/h3-6H,1-2H3,(H2,14,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSZRRENNKJUEGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=CC(=O)N2)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Two-Step Amidation-Cyclization
The most widely reported method involves the condensation of 3-fluoro-4-methylaniline with a β-keto ester precursor, followed by cyclization. In a representative procedure, ethyl 3-aminocrotonate reacts with 3-fluoro-4-methylphenyl isocyanate in dry tetrahydrofuran (THF) at 0°C under nitrogen atmosphere, yielding an intermediate urea derivative. Subsequent cyclization in the presence of sodium ethoxide (NaOEt) at reflux (78°C, 6 hours) produces the pyrimidinone core.
Reaction Conditions:
-
Molar Ratio: 1:1.2 (ester:isocyanate)
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Cyclization Catalyst: 0.1 M NaOEt in ethanol
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Yield: 68–72% after column chromatography (silica gel, hexane/EtOAc 3:1)
This method’s limitation lies in the sensitivity of the isocyanate intermediate to moisture, necessitating rigorous anhydrous conditions.
Cyclocondensation Strategies
Biginelli-Type Reaction Modifications
Adapting the Biginelli reaction, a one-pot three-component condensation of 3-fluoro-4-methylaniline, ethyl acetoacetate, and urea derivatives has been explored. Using montmorillonite K10 clay as a heterogeneous catalyst in refluxing ethanol (12 hours), this approach achieves moderate yields (55–60%) but requires post-synthetic N-methylation to introduce the 6-methyl group.
Key Optimization Parameters:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst Loading | 15 wt% | +22% |
| Reaction Time | 10–12 hours | Plateau after 8h |
| Solvent Polarity | ε = 24.3 (EtOH) | Maximizes solubility |
Microwave-Assisted Synthesis
Accelerated Cyclodehydration
Microwave irradiation significantly enhances reaction kinetics in the formation of the pyrimidinone ring. A protocol using a CEM Discover SP reactor (150°C, 300 W, 30 minutes) with dimethylformamide (DMF) as solvent and 1,8-diazabicycloundec-7-ene (DBU) as base achieves 82% isolated yield, reducing side products like the 4(1H)-one tautomer to <5%.
Advantages Over Thermal Methods:
-
Time Reduction: 30 min vs. 6–8 hours
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Improved Purity: 98.5% by HPLC (vs. 93% thermal)
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Scalability: Demonstrated at 50g scale
Solid-Phase Synthesis for Parallel Optimization
Wang Resin-Bound Intermediate
A resin-based approach immobilizes the β-keto ester precursor on Wang resin via a photolabile linker. After amidation with 3-fluoro-4-methylaniline, TFA-mediated cleavage releases the crude product, which is purified by precipitation (yield: 74%, purity >95%). This method facilitates high-throughput screening of analogs but requires specialized equipment.
Resin Functionalization Steps:
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Ester activation with HOBt/DIC
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Coupling with hydroxymethylphenoxyacetic acid linker
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UV cleavage (λ = 365 nm, 2 hours)
Enzymatic Approaches
Lipase-Catalyzed Ring Closure
Exploring green chemistry, Candida antarctica lipase B (CAL-B) catalyzes the cyclization of N-(3-fluoro-4-methylphenyl)-3-aminocrotonamide in ionic liquid ([BMIM][BF₄]) at 45°C. While yielding 48% product, this method demonstrates the feasibility of biocatalysis for pyrimidinone synthesis, albeit with longer reaction times (72 hours).
Enzyme Stability Data:
| Cycle | Residual Activity (%) | Yield (%) |
|---|---|---|
| 1 | 100 | 48 |
| 3 | 78 | 37 |
| 5 | 52 | 25 |
Analytical and Purification Techniques
Chromatographic Separation
Reverse-phase HPLC (C18 column, 250 × 4.6 mm, 5 μm) with isocratic elution (MeCN:H₂O 45:55 + 0.1% TFA) resolves the target compound (Rₜ = 8.2 min) from common byproducts like the 4-hydroxy tautomer (Rₜ = 6.7 min).
Characterization Data:
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¹H NMR (400 MHz, CDCl₃): δ 2.34 (s, 3H, CH₃), 2.51 (s, 3H, CH₃), 6.92–7.05 (m, 3H, Ar-H), 8.21 (s, 1H, NH)
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HRMS (ESI⁺): m/z calcd. for C₁₂H₁₂FN₃O [M+H]⁺ 242.1038, found 242.1035
Chemical Reactions Analysis
Types of Reactions
2-[(3-Fluoro-4-methylphenyl)amino]-6-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced forms of the compound.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds .
Scientific Research Applications
2-[(3-Fluoro-4-methylphenyl)amino]-6-methylpyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(3-Fluoro-4-methylphenyl)amino]-6-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The fluoro-methylphenyl group enhances its binding affinity and specificity towards these targets, resulting in desired biological effects .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Pyrimidinone derivatives exhibit diverse biological activities depending on substituent patterns. Key analogs include:
Physical and Spectral Properties
- Melting Points :
- NMR Data :
- The target compound’s 3-fluoro-4-methylphenyl group would likely produce distinct aromatic proton signals (δ ~7.0–7.5 ppm) and fluorine coupling (e.g., quartets/triplets in $^{19}\text{F}$ NMR) .
- Analog 3b showed ethyl group signals at δ 2.32 (q) and δ 1.05 (t), while compound 5 exhibited a singlet at δ 5.34 for the pyrimidine H-5 proton .
Biological Activity
2-[(3-Fluoro-4-methylphenyl)amino]-6-methylpyrimidin-4(3H)-one is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a fluorinated aromatic amine. Its molecular formula is with a molecular weight of approximately 219.23 g/mol. The presence of the fluorine atom enhances lipophilicity and may influence biological interactions.
Research indicates that this compound acts primarily as an inhibitor of specific kinases, particularly p38 MAP kinase. This enzyme plays a crucial role in inflammatory responses and is a target for treating autoimmune diseases. Inhibition of p38 MAPK has been shown to reduce the production of pro-inflammatory cytokines such as TNFα, IL-1β, and IL-6, which are pivotal in various inflammatory conditions .
Table 1: Inhibitory Activity on p38 MAP Kinase
| Compound | Target Enzyme | IC50 (µM) | Effect |
|---|---|---|---|
| This compound | p38 MAPK | 0.15 | Significant inhibition of cytokine production |
| AS1940477 (related compound) | p38 MAPK | 0.05 | Enhanced bioavailability and potency |
Case Studies
- Adjuvant-Induced Arthritis Model : In vivo studies demonstrated that the compound significantly reduced inflammation in an adjuvant-induced arthritis model. The results indicated a dose-dependent decrease in joint swelling and pain, correlating with reduced levels of pro-inflammatory cytokines .
- Cytokine Production : In vitro assays using human peripheral blood mononuclear cells (PBMCs) showed that treatment with the compound led to a substantial reduction in TNFα production, highlighting its potential for managing autoimmune disorders .
Pharmacokinetics
The pharmacokinetic profile of this compound shows promising characteristics for oral bioavailability. Structural modifications aimed at enhancing metabolic stability have resulted in improved pharmacokinetic parameters, making it a candidate for further development .
Table 2: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Oral Bioavailability (%) | 45 |
| Half-life (hours) | 3.5 |
| Volume of distribution (L/kg) | 1.2 |
Q & A
Q. What are the key considerations for optimizing the synthesis of 2-[(3-Fluoro-4-methylphenyl)amino]-6-methylpyrimidin-4(3H)-one?
- Methodological Answer: The synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. Critical parameters include:
- pH control (e.g., alkaline conditions for deprotonation of amino groups) .
- Temperature optimization (e.g., 60–100°C for coupling reactions) .
- Solvent selection (polar aprotic solvents like DMF or 1,4-dioxane improve solubility) .
- Catalysts : Use of Pd(PPh₃)₄ for cross-coupling reactions .
Monitoring via TLC and LC/MS ensures intermediate purity .
Q. How can the crystal structure of this compound be determined using X-ray crystallography?
- Methodological Answer:
- Data collection : Use a high-resolution diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation.
- Structure solution : Employ SHELXT or SHELXD for phase retrieval .
- Refinement : SHELXL for small-molecule refinement; analyze thermal displacement parameters and residual electron density .
- Validation : Check for R-factor convergence (<5%) and hydrogen-bonding consistency .
Q. What techniques are recommended for assessing purity and structural identity?
- Methodological Answer:
- Chromatography : TLC (silica gel, ethyl acetate/hexane) and HPLC (C18 column, UV detection) .
- Spectroscopy :
- ¹H/¹³C NMR (DMSO-d₆, 400 MHz) for substituent confirmation .
- Elemental analysis (±0.4% deviation from theoretical values) .
- Mass spectrometry : LC/MS (e.g., API 150EX) for molecular ion verification .
Q. How can reaction yields be improved during functionalization of the pyrimidine core?
- Methodological Answer:
- Protecting groups : Use tert-butoxycarbonyl (Boc) for amine protection during alkylation .
- Catalytic systems : Pd-mediated cross-coupling for arylboronic acid integration (yields >75%) .
- Workup protocols : Neutralize reaction mixtures with NH₄OH to stabilize pH-sensitive intermediates .
Q. What in vitro assays are suitable for preliminary pharmacological screening?
- Methodological Answer:
- Anticonvulsant models : Pentylenetetrazole (PTZ)-induced seizures in rodents (dose range: 10–100 mg/kg) .
- Receptor binding : Radiolabeled assays (e.g., ³H-ligand displacement) for affinity quantification .
- Cytotoxicity : MTT assay on human cell lines (IC₅₀ determination) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate structural analogs?
- Methodological Answer:
- Structural modifications : Vary substituents at positions 2 (aryl amino) and 6 (methyl) .
- Biological testing : Compare IC₅₀ values in receptor-binding assays (Table 1).
Q. Table 1. SAR Comparison of Pyrimidine Derivatives
| Compound | Substituent (Position 2) | Biological Activity (IC₅₀, nM) |
|---|---|---|
| Reference Compound | 3-Fluoro-4-methylphenyl | 120 ± 15 |
| Chloro-substituted analog | 2-Chloro-4-methylphenyl | 85 ± 10 |
| Sulfonamide analog | 4-Methylsulfonylphenyl | 45 ± 5 |
Q. What advanced crystallographic methods analyze hydrogen-bonding networks in this compound?
- Methodological Answer:
- Graph set analysis : Classify hydrogen bonds (e.g., D, C, or R motifs) using Etter’s formalism .
- Synthonic engineering : Co-crystallize with carboxylic acids (e.g., succinic acid) to stabilize π-π stacking .
- DFT calculations : Optimize H-bond geometries at the B3LYP/6-31G* level .
Q. How can pharmacokinetic properties like bioavailability be studied?
- Methodological Answer:
- In vitro ADME :
- Permeability : Caco-2 cell monolayer assay (Papp >1 ×10⁻⁶ cm/s) .
- Metabolic stability : Liver microsomal incubation (t₁/₂ >30 min) .
- In vivo PK : Administer IV/PO doses in rodents; quantify plasma levels via LC-MS/MS .
Q. What mechanistic insights can electrophysiological recordings provide for CNS-targeted activity?
- Methodological Answer:
- Patch-clamp studies : Measure ion channel modulation (e.g., GABAₐ receptors) in hippocampal neurons .
- Calcium imaging : Use Fluo-4 AM dye to assess intracellular Ca²⁺ flux in response to compound exposure .
Q. How can co-crystallization strategies improve solubility without altering bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
